molecular formula C13H8ClNOS B374581 8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one

8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No. B374581
M. Wt: 261.73g/mol
InChI Key: RUJQJLHSZWHWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one is a useful research compound. Its molecular formula is C13H8ClNOS and its molecular weight is 261.73g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one

Molecular Formula

C13H8ClNOS

Molecular Weight

261.73g/mol

IUPAC Name

3-chloro-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C13H8ClNOS/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16)

InChI Key

RUJQJLHSZWHWCY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-amino-4-chlorophenylsulfanyl)-benzoic acid methyl ester (189JO11) (149 mg, 0.51 mmol) and AlMe3 (355 μL, 0.71 mmol, 2 M in toluene) in CH2Cl2 (3 mL) was stirred at ambient temperature for six days, and then water was added carefully. The mixture was diluted with CH2Cl2, and was acidified with 2 M aqueous HCl. The organic phase was separated, dried (Na2SO4), concentrated and flash chromatographed (heptane:EtOAc, 5:1-3:1) to give 38 mg (29%) of the title compound (189JO13). MS (ESI) 262 (MH+).
Name
2-(2-amino-4-chlorophenylsulfanyl)-benzoic acid methyl ester
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
355 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
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Quantity
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Type
reactant
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reactant
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 2-(2-amino-4-chlorophenylsulfanylbenzoic acid methyl ester (189JO11) (149 mg, 0.51 mmol) and AlMe3 (355 μL, 0.71 mmol, 2 M in toluene) in CH2Cl2 (3 mL) was stirred at ambient temperature for six days, and then water was added carefully. The mixture was diluted with CH2Cl2, and was acidified with 2 M aqueous HCl. The organic phase was separated, dried (Na2SO4), concentrated and flash chromatographed (heptane:EtOAc, 5:1-3:1) to give 38 mg (29%) of the title compound (189JO13). MS (ESI) 262 (MH+).
Name
2-amino-4-chlorophenylsulfanylbenzoic acid methyl ester
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
355 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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